
3-((2-Fluorophenyl)sulfonyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Fluorophenyl)sulfonyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 2-fluorophenylsulfonyl group
Preparation Methods
The synthesis of 3-((2-Fluorophenyl)sulfonyl)pyrrolidine hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the 2-fluorophenylsulfonyl group. The synthetic routes can vary, but common methods include:
Chemical Reactions Analysis
3-((2-Fluorophenyl)sulfonyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in substitution reactions, where the fluorine atom or the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Scientific Research Applications
3-((2-Fluorophenyl)sulfonyl)pyrrolidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of bioactive molecules with potential therapeutic effects.
Biological Studies: The compound can be used to study the biological activity of sulfonylated pyrrolidines and their interactions with biological targets.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-((2-Fluorophenyl)sulfonyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound’s sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The fluorine atom can also enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
3-((2-Fluorophenyl)sulfonyl)pyrrolidine hydrochloride can be compared with other sulfonylated pyrrolidines and fluorinated compounds:
Similar Compounds: Examples include pyrrolidine-2,5-diones, pyrrolizines, and other fluorophenylsulfonyl derivatives.
Properties
Molecular Formula |
C10H13ClFNO2S |
|---|---|
Molecular Weight |
265.73 g/mol |
IUPAC Name |
3-(2-fluorophenyl)sulfonylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H12FNO2S.ClH/c11-9-3-1-2-4-10(9)15(13,14)8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H |
InChI Key |
KIOCDGGDRSFSHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1S(=O)(=O)C2=CC=CC=C2F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


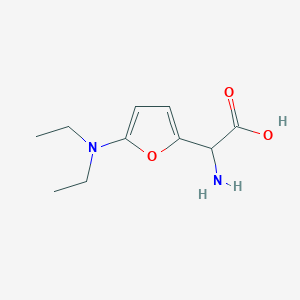
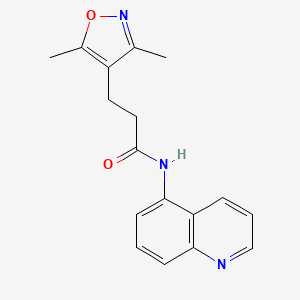
![4-[(2'-Chloro-5'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14875551.png)
![5-mercapto-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14875553.png)
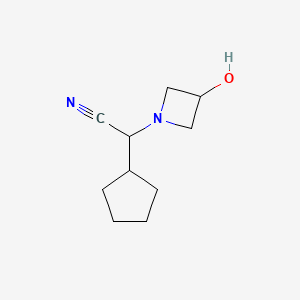
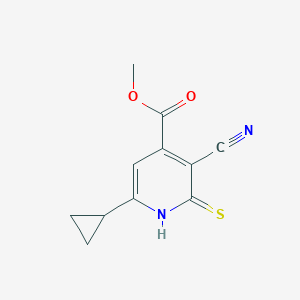

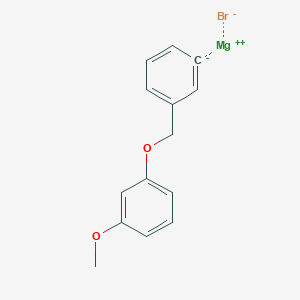
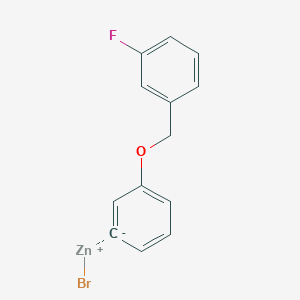
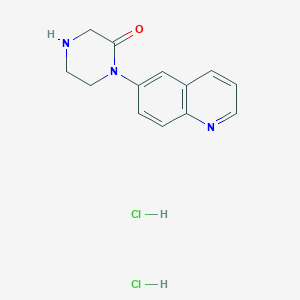
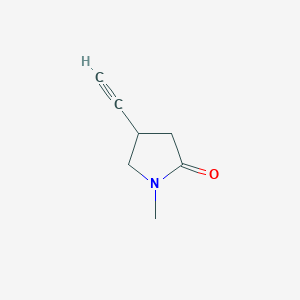
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B14875597.png)

![2-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14875616.png)
